N'-(2-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide
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Overview
Description
N’-(2-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzimidazole moiety and the fluorobenzylidene group in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves the condensation of 2-fluorobenzaldehyde with 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could target the imine group in the fluorobenzylidene moiety.
Substitution: The fluorine atom in the benzylidene group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigated for its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide would depend on its specific biological target. Generally, compounds with benzimidazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzylidene group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Chlorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide
- N’-(2-Bromobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide
- N’-(2-Methylbenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide
Comparison
Compared to its analogs, N’-(2-Fluorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic distribution, reactivity, and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C17H15FN4OS |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H15FN4OS/c1-22-15-9-5-4-8-14(15)20-17(22)24-11-16(23)21-19-10-12-6-2-3-7-13(12)18/h2-10H,11H2,1H3,(H,21,23)/b19-10+ |
InChI Key |
IJJXTPDVRHVGPN-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3F |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3F |
Origin of Product |
United States |
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